2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVUJRJQWFVOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439658 | |

| Record name | 2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85578-47-8 | |

| Record name | 2-chloro-1-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Molecular Profile of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

In the landscape of pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is a cornerstone of successful research and development. 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a halogenated aromatic nitro compound whose utility lies in its specific arrangement of electron-withdrawing groups, making it a valuable precursor for nucleophilic aromatic substitution reactions.[1] Understanding its physical properties is not merely an academic exercise; it is critical for process optimization, safety, and predicting its behavior in various chemical environments.

This guide provides a detailed examination of the essential physical and chemical properties of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene. It is designed for researchers, chemists, and drug development professionals, offering not only a summary of the compound's characteristics but also a practical overview of the experimental methodologies used to determine them. By explaining the causality behind these standard protocols, this document aims to equip scientists with the foundational knowledge required for the effective handling, application, and modification of this versatile chemical building block.

Compound Identification and Core Characteristics

Accurate identification is the first step in any chemical analysis. The structural and molecular identity of the compound is defined by several key identifiers.

-

IUPAC Name: 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene[2]

-

Synonyms: 2-Chloro-5-(trifluoromethoxy)nitrobenzene, 4-(trifluoromethoxy)-2-nitro-1-chlorobenzene[2]

The presence of a chloro group, a nitro group, and a trifluoromethoxy group on the benzene ring significantly influences the molecule's electronic distribution, reactivity, and physical behavior.[5]

Physicochemical Properties: A Quantitative Summary

The key physical properties of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene are summarized below. These values are critical for predicting the compound's behavior in experimental and industrial settings.

| Property | Value | Source |

| Molecular Weight | 241.55 g/mol | [2][4] |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 240.9753551 Da | [2] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

Experimental Methodologies for Physical Property Determination

The trustworthiness of physical property data hinges on the validity of the experimental methods used for their determination. The following sections detail the standard protocols for key properties, emphasizing the rationale behind each step.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.[6][7]

Protocol: Capillary Method using a Mel-Temp Apparatus

This is the most common and reliable method for determining the melting point of an organic solid.[8]

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed on a clean, hard surface. The open end of a capillary tube is tapped into the powder to collect a small sample.[6]

-

Sample Compaction: The tube is inverted and tapped gently to compact the sample into the sealed end. The sample height should be no more than 1-2 mm for accurate results.[6][8]

-

Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp or similar apparatus, alongside a calibrated thermometer.

-

Rapid Initial Heating: A preliminary, rapid heating is performed to find an approximate melting range. This saves time in subsequent, more precise measurements.

-

Precise Determination: The apparatus is allowed to cool. A new sample is then heated rapidly to about 15-20°C below the approximate melting point.[8] From this point, the heating rate is slowed to 1-2°C per minute.

-

Causality: Slow heating ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, providing an accurate reading.

-

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T₁-T₂.[6]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10] It is a key characteristic for liquid compounds and is sensitive to changes in pressure.

Protocol: Micro-Boiling Point (Thiele Tube Method)

This technique is ideal for small sample volumes (less than 0.5 mL) and provides excellent accuracy.[11]

-

Apparatus Assembly: A small sample (10-20 drops) is placed in a small test tube or vial. A capillary tube (the same type used for melting points) is inserted with its open end down.[11]

-

Thermometer Attachment: The vial is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[11]

-

Heating: The entire assembly is placed in a Thiele tube containing mineral oil, with the rubber band remaining well above the oil level to prevent dissolution.[11][12] The side arm of the Thiele tube is heated gently with a microburner.[11]

-

Causality: The Thiele tube is designed to create a convection current in the oil, ensuring uniform heating of the sample and thermometer.[12]

-

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air and is now escaping.[11][12]

-

Cooling and Measurement: The heat is removed. The solution is allowed to cool slowly. The bubble stream will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded.[11]

-

Causality: At this point, the pressure inside the capillary tube (from the vapor) has just become equal to the external atmospheric pressure, which is the definition of the boiling point.

-

Solubility Determination

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.[13][14] For synthetic intermediates, it dictates solvent choice for reactions and purifications. Given its molecular structure, 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is expected to be poorly soluble in water and soluble in common organic solvents.[15]

Protocol: Equilibrium "Shake-Flask" Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13][16]

-

Preparation: An excess amount of the solid compound is added to a series of vials containing the solvent of interest (e.g., purified water, phosphate-buffered saline, ethanol).[13]

-

Causality: The presence of undissolved solid is essential to ensure that the solution reaches saturation at equilibrium.[13]

-

-

Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-72 hours).[13][16] The agitation ensures maximum contact between the solute and solvent.[16]

-

Phase Separation: After incubation, the samples are visually inspected to confirm the presence of excess solid. The vials are then centrifuged at high speed to pellet the undissolved solid.[13]

-

Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn. It is then filtered through a syringe filter (e.g., 0.22 µm PVDF) that has been validated for low compound binding.[13]

-

Causality: Filtration removes any microscopic solid particles that could falsely elevate the measured concentration.

-

-

Analysis: The concentration of the compound in the filtered supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The experiment is performed in triplicate, and the solubility is reported as an average concentration (e.g., in mg/mL or µg/mL).[16]

Safety and Handling

While a full Safety Data Sheet (SDS) should always be consulted before handling, compounds of this class require specific precautions.[17][18] Halogenated nitroaromatics are often classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[4][20]

Conclusion

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a compound whose physical properties are dictated by the interplay of its functional groups. While specific experimental values for its melting and boiling points require direct measurement, the established protocols for their determination are robust and universally applicable. A thorough understanding of its solubility, melting behavior, and boiling point, gained through the meticulous application of the methodologies described herein, is indispensable for any scientist utilizing this compound in synthesis, process development, or novel material design. This foundational data ensures reproducibility, enhances safety, and ultimately accelerates the path from laboratory research to real-world application.

References

- Lead Sciences. (n.d.). 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene.

- U.S. Environmental Protection Agency. (n.d.). Benzene, 2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)-. Substance Details - SRS.

- Matrix Fine Chemicals. (n.d.). 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE | CAS 151504-80-2.

- ChemicalBook. (2022). 2-chloro-1-nitro-4-(trifluoroMethoxy)benzene - Safety Data Sheet.

- ChemShuttle. (n.d.). 2-chloro-4-nitro-1-(trifluoromethyl)benzene.

- PubChem. (n.d.). 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information.

- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound.

- World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies.

- University of Calgary. (n.d.). Melting point determination.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Echemi. (n.d.). 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene Safety Data Sheets.

- MySkinRecipes. (n.d.). 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene.

- Al-Mustaqbal University College. (2021). experiment (1) determination of melting points.

- BenchChem. (n.d.). 2-Chloro-1-nitro-4-(trifluoromethyl)benzene.

- University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points.

- Sigma-Aldrich. (n.d.). 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 99%.

- Google Patents. (n.d.). CN102399152B - Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Clarion University. (n.d.). Determination of Melting Point.

- Science in Motion. (n.d.). DETERMINATION OF BOILING POINTS. Clarion University.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5).

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Supporting Information. (n.d.).

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Solubility of Things. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.

- NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook.

- PubChem. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- University of Calgary. (n.d.). BOILING POINT DETERMINATION.

- YouTube. (2020). Experimental determination of boiling point.

- SpectraBase. (n.d.). 2-Chloro-1-fluoro-4-nitro-benzene - Optional[FTIR] - Spectrum.

- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Google Patents. (n.d.). CN1357530A - Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene.

- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

- Oakwood Chemical. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.

- BLDpharm. (n.d.). 151504-80-2|2-Chloro-4-nitro-1-(trifluoromethyl)benzene.

Sources

- 1. 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene [myskinrecipes.com]

- 2. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | C7H3ClF3NO3 | CID 23297211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene [oakwoodchemical.com]

- 4. 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene - Lead Sciences [lead-sciences.com]

- 5. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | 402-11-9 | Benchchem [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. athabascau.ca [athabascau.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. who.int [who.int]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. tcichemicals.com [tcichemicals.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene: A Key Intermediate for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethoxy group, a nitro group, and a chlorine atom on a benzene ring, imparts specific physicochemical properties that are highly valuable in the fields of medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its chemical identity, properties, a plausible synthetic pathway with a detailed experimental protocol, and its significance as a synthetic intermediate. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a versatile tool for the development of novel therapeutic agents and other advanced materials.

Chemical Identity and Structure

The precise arrangement of substituents on the benzene ring is critical to the reactivity and utility of this molecule.

IUPAC Name: 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

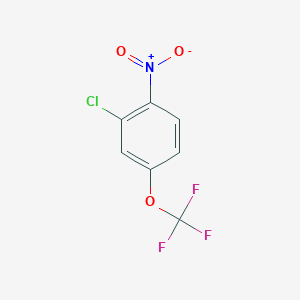

Chemical Structure:

Caption: 2D structure of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene.

It is imperative to distinguish this compound from its isomer, 2-Chloro-4-nitro-1-(trifluoromethyl)benzene . The key difference lies in the ether linkage of the trifluoromethoxy (-OCF3) group in the specified topic compound, as opposed to the direct carbon-carbon bond of the trifluoromethyl (-CF3) group in the isomer. This structural nuance significantly alters the electronic properties and subsequent reactivity of the molecule.

Physicochemical and Safety Data

A summary of the key properties of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is presented in the table below. This data is essential for laboratory handling, reaction planning, and safety assessments.

| Property | Value | Source |

| CAS Number | 158579-81-8 | |

| Molecular Formula | C₇H₃ClF₃NO₃ | |

| Molecular Weight | 241.55 g/mol | |

| Appearance | Not specified (likely a solid) | - |

| Storage | Sealed in dry, Room Temperature |

Safety Information:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Given the structural similarities, it is prudent to handle 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Synthesis Protocol: A Plausible Approach

Reaction Scheme:

Caption: Proposed synthesis of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene.

Experimental Protocol:

This protocol is based on standard nitration procedures for activated benzene derivatives.

Materials:

-

1-chloro-4-(trifluoromethoxy)benzene

-

Concentrated nitric acid (HNO₃, 70%)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-4-(trifluoromethoxy)benzene (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C with stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath. Caution: This mixing is highly exothermic.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-chloro-4-(trifluoromethoxy)benzene over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene.

Causality Behind Experimental Choices:

-

Sulfuric Acid as a Catalyst: Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Low-Temperature Control: Aromatic nitration is an exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.

-

Aqueous Work-up: The work-up procedure is designed to quench the reaction, neutralize the strong acids, and remove water-soluble impurities.

-

Sodium Bicarbonate Wash: This step is essential to neutralize any remaining acidic residues, preventing product degradation during concentration and storage.

Applications in Drug Development and Research

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

The nitro group can be readily reduced to an aniline, which is a versatile functional group for a wide range of coupling reactions to build molecular complexity. The chlorine atom provides a site for nucleophilic aromatic substitution or cross-coupling reactions.

While specific drugs synthesized from this intermediate are not prominently disclosed in the public domain, its structural motifs are present in various biologically active compounds. It serves as a key starting material for the synthesis of substituted anilines and phenols, which are common pharmacophores.

Conclusion

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a strategically functionalized aromatic compound with significant potential in synthetic organic chemistry. Its well-defined structure and the distinct reactivity of its substituent groups make it a valuable precursor for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided synthetic protocol offers a reliable and logical pathway for its preparation, enabling researchers to access this important building block for their scientific endeavors. Further exploration of its utility in the synthesis of bioactive molecules is a promising area for future research.

References

-

Lead Sciences. 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene. [Link]

-

PubChem. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. [Link]

-

PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]

Sources

"2-Chloro-1-nitro-4-(trifluoromethoxy)benzene" CAS number and molecular weight

An In-Depth Technical Guide to 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene, a key halogenated aromatic intermediate. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's fundamental properties, synthesis protocols, significant applications, and safety considerations. The guide emphasizes the causal relationships between the molecule's structural features and its chemical reactivity and biological activity, offering field-proven insights for its practical application. All technical data and protocols are substantiated with authoritative sources to ensure scientific integrity.

Core Compound Identification and Properties

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a substituted benzene ring bearing a chlorine atom, a nitro group, and a trifluoromethoxy group. These substituents significantly influence its chemical reactivity, making it a valuable building block in organic synthesis. While the nomenclature may vary based on IUPAC priority rules, this guide focuses on the compound identified by the following core identifiers.

A common synonym for this compound is 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene[1].

Physicochemical Data

The fundamental quantitative data for 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 158579-81-8 | Lead Sciences[1] |

| Molecular Formula | C₇H₃ClF₃NO₃ | Lead Sciences[1] |

| Molecular Weight | 241.55 g/mol | Lead Sciences[1] |

| Purity | Typically ≥98% | Lead Sciences[1] |

| Storage | Sealed in a dry place at room temperature | Lead Sciences[1] |

Structural Influence on Reactivity

The chemical behavior of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is dictated by the interplay of its functional groups. The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are potent electron-withdrawing groups. Their presence deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atom serves as an excellent leaving group in SₙAr reactions, enabling the introduction of various nucleophiles at its position. This reactivity is the cornerstone of its utility as a synthetic intermediate[2].

Synthesis Pathway and Protocol

The industrial synthesis of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene typically involves a multi-step process starting from a more readily available precursor. A plausible and common approach is the nitration of a substituted benzene derivative.

Proposed Synthesis Workflow

A logical synthesis route involves the nitration of 1-chloro-4-(trifluoromethoxy)benzene. The trifluoromethoxy and chloro groups are ortho-, para-directing; however, the strong activating nature of the trifluoromethoxy group and steric considerations will primarily direct the incoming nitro group to the position ortho to the trifluoromethoxy group and meta to the chlorine.

Caption: Proposed synthesis workflow for 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene.

Experimental Protocol: Nitration

This protocol is a representative procedure based on standard nitration methods for halogenated aromatic compounds[3][4].

Trustworthiness: This protocol includes in-process checks (temperature control) and a purification step (recrystallization) to ensure the isolation of a high-purity product, making it a self-validating system.

-

Reactor Preparation: Charge a 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 200 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.

-

Nitrating Mixture Preparation: Slowly add 50 mL (0.75 mol) of concentrated nitric acid to the cooled sulfuric acid via the dropping funnel. Maintain the temperature below 10°C throughout the addition. This creates the nitronium ion (NO₂⁺), the active electrophile.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1-chloro-4-(trifluoromethoxy)benzene (0.5 mol) dropwise over 1-2 hours. The rate of addition is critical to maintain the reaction temperature between 5-10°C to prevent over-nitration and thermal runaway.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Isolation and Purification:

-

Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Further wash the crude product with a 5% sodium bicarbonate solution to remove any residual acid, followed by another water wash.

-

Purify the crude solid by recrystallization from ethanol or methanol to yield the final product.

-

-

Drying: Dry the purified crystals under vacuum at 40-50°C.

Applications in Research and Development

The unique electronic properties of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene make it a versatile intermediate in the synthesis of high-value target molecules, particularly in the agrochemical and pharmaceutical industries[2].

Agrochemical Synthesis

This compound is a key building block for modern herbicides and fungicides. The trifluoromethoxy group enhances the lipophilicity of the final molecule, which can improve its penetration through plant cuticles and cell membranes, thereby increasing efficacy[3]. The chloro and nitro substituents provide reactive handles for constructing complex diphenyl ether herbicides[3].

Pharmaceutical and Drug Discovery

In drug development, the introduction of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The role of chloro and methoxy (and by extension, trifluoromethoxy) groups is well-documented in improving pharmacokinetic profiles[5]. This compound serves as a starting material for synthesizing molecules with potential biological activities, including enzyme inhibition. For instance, related nitroaromatic compounds have been investigated as inhibitors of enzymes crucial for pathogen survival, such as DprE1 in Mycobacterium tuberculosis[3].

Caption: Relationship between molecular structure and key applications.

Safety, Handling, and Disposal

As with many nitroaromatic compounds, 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene must be handled with appropriate care. The following guidelines are based on safety data sheets for structurally similar chemicals[6][7].

Hazard Identification

While a specific safety data sheet for this exact CAS number is not broadly available, related compounds are classified with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled[8].

-

Causes skin and serious eye irritation[8].

-

May cause respiratory irritation[8].

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood[9].

-

PPE: Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat[6].

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. Avoid formation of dust and aerosols[9].

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[7].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[7].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7]. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6]. Do not let the product enter drains.

Analytical Characterization

The identity and purity of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure, showing characteristic shifts for the aromatic protons and the trifluoromethoxy group.

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the C-Cl, C-F, and N-O bonds of the nitro group. The NIST Chemistry WebBook provides spectral data for many related compounds, which can be used for comparison[10][11].

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern, providing further evidence of the compound's identity[10].

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound.

Conclusion

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a strategically important chemical intermediate with high utility in the synthesis of complex organic molecules. Its value is derived from a unique combination of functional groups that impart desirable reactivity for nucleophilic aromatic substitution and can confer advantageous properties to the final products in agrochemical and pharmaceutical applications. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in research and development.

References

-

2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE - Matrix Fine Chemicals. Matrix Fine Chemicals. Available at: [Link]

-

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene - Lead Sciences. Lead Sciences. Available at: [Link]

-

Benzene, 2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)- - Substance Details - SRS | US EPA. US EPA. Available at: [Link]

-

2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem. PubChem. Available at: [Link]

-

Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)- - Substance Details - SRS | US EPA. US EPA. Available at: [Link]

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- - NIST Chemistry WebBook. NIST. Available at: [Link]

-

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene - MySkinRecipes. MySkinRecipes. Available at: [Link]

-

Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5) - Cheméo. Cheméo. Available at: [Link]

-

Safety Data Sheet: ≥98,5 % - Carl ROTH. Carl ROTH. Available at: [Link]

-

2-chloro-1-fluoro-4-nitrobenzene - ChemSynthesis. ChemSynthesis. Available at: [Link]

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.Google Patents.

-

Benzene, 2-chloro-1-methoxy-4-nitro- - NIST Chemistry WebBook. NIST. Available at: [Link]

- Synthetic method of 1,2, 4-trifluorobenzene - Google Patents.Google Patents.

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

-

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | C7H3ClF3NO3 | CID 23297211 - PubChem. PubChem. Available at: [Link]

-

Process of Preparing 2,3,4-Trifluoro Nitrobenzene Using O-Chloro Nitrobenzene - Google Patents - Scribd. Scribd. Available at: [Link]

- Process of preparing 2,3,4-trifluoro nitrobenzene using o-chloro... - Google Patents.Google Patents.

Sources

- 1. 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene - Lead Sciences [lead-sciences.com]

- 2. 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene [myskinrecipes.com]

- 3. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | 402-11-9 | Benchchem [benchchem.com]

- 4. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 5. drughunter.com [drughunter.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 11. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

"2-Chloro-1-nitro-4-(trifluoromethoxy)benzene" reactivity profile and electronic effects

An In-depth Technical Guide to the Reactivity and Electronic Profile of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electronic characteristics of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene. This highly functionalized aromatic compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by its trifluoromethoxy moiety, such as enhanced lipophilicity and metabolic stability.[1][2][3] This document delves into the interplay of the electronic effects of the chloro, nitro, and trifluoromethoxy substituents, which collectively define the molecule's reactivity profile. The primary focus is on predicting regioselectivity and reaction viability for both Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS) reactions. Mechanistic insights, representative protocols, and safety considerations are provided to equip researchers and drug development professionals with the foundational knowledge required for its effective utilization in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a polysubstituted benzene derivative with the chemical formula C₇H₃ClF₃NO₂. Its structure features a benzene ring functionalized with three distinct substituents: a chloro group, a nitro group, and a trifluoromethoxy group.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-nitro-4-(trifluoromethoxy)benzene | PubChem[4] |

| CAS Number | 85578-47-8 | ChemicalBook[5] |

| Molecular Weight | 241.55 g/mol | MySkinRecipes[2] |

| Molecular Formula | C₇H₃ClF₃NO₂ | PubChem[4] |

| Synonyms | 3-Chloro-4-(trifluoromethoxy)nitrobenzene | Multiple Sources |

Analysis of Substituent Electronic Effects

The reactivity of an aromatic ring is fundamentally governed by the electronic properties of its substituents.[6] These effects are broadly categorized as inductive effects (transmission of charge through sigma bonds) and resonance (or mesomeric) effects (delocalization of pi electrons). In 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene, the cumulative influence of three powerful electron-withdrawing groups dictates its chemical behavior.

-

Nitro Group (-NO₂): This is one of the most potent electron-withdrawing groups. It exerts a strong electron-withdrawing inductive effect (-I) and a powerful electron-withdrawing resonance effect (-M).[3] The -M effect significantly reduces electron density at the ortho and para positions, deactivating the ring towards electrophilic attack and activating it for nucleophilic attack.[3][7]

-

Chloro Group (-Cl): Halogens are a unique class of substituents. The chloro group is electronegative and withdraws electron density through a strong inductive effect (-I), which deactivates the ring.[8][9] However, it possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+M). While the inductive effect outweighs the resonance effect, making the group a net deactivator, the resonance donation directs incoming electrophiles to the ortho and para positions.[8][10]

-

Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing, primarily due to the intense inductive effect (-I) of the three highly electronegative fluorine atoms.[3] While the oxygen atom has lone pairs that can participate in resonance (+M), this effect is significantly diminished compared to a standard methoxy group (-OCH₃) because the trifluoromethyl group pulls electron density away from the oxygen.[1][11] The -OCF₃ group is considered a powerful deactivator and has been referred to as a "pseudo-halogen" for its electronic properties.[12] Despite its deactivating nature, the lone pairs on the oxygen direct incoming electrophiles to the ortho and para positions.

The interplay of these effects renders the benzene ring exceptionally electron-poor, a critical factor for understanding its reaction profile.

Caption: Workflow for the SNAr reaction on the title compound.

Representative Protocol: Synthesis of a Diphenyl Ether Derivative This protocol describes a typical SNAr reaction where a phenoxide acts as the nucleophile. The procedure is adapted from methodologies used for similarly activated aryl halides. [13][14]

-

Reagents & Setup:

-

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene (1.0 mmol)

-

Substituted Phenol (e.g., 3-nitrophenol) (1.1 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

-

Procedure:

-

To the flask, add 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene, the substituted phenol, and potassium carbonate.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of cold water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diphenyl ether.

-

Electrophilic Aromatic Substitution (EAS): A Challenging Transformation

Electrophilic aromatic substitution on this substrate is exceptionally difficult. The combined electron-withdrawing power of the three substituents strongly deactivates the ring, making it a very poor nucleophile. [9]Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require extremely harsh, forcing conditions and are likely to result in low yields or decomposition. [9][15][16] Regioselectivity Analysis: Should an EAS reaction be forced to proceed, the position of the attack is determined by the directing effects of the existing substituents. * -NO₂ (at C1): Meta-directing to C3 and C5.

-

-Cl (at C2): Ortho, para-directing to C3 (para is blocked) and C5.

-

-OCF₃ (at C4): Ortho, para-directing to C3 and C5.

Remarkably, all three groups, despite their different electronic mechanisms, direct an incoming electrophile to the same two available positions: C3 and C5 . This is a powerful example of reinforcing directing effects. The choice between C3 and C5 would be influenced by subtle differences in activation and sterics, but both positions are heavily disfavored.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloro-1-nitro-4-(trifluoroMethoxy)benzene - Safety Data Sheet [chemicalbook.com]

- 6. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 11. reddit.com [reddit.com]

- 12. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene: A Versatile Intermediate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a quintessential example of such a building block, offering a unique combination of reactive sites that enable diverse and powerful chemical transformations. Its trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity in drug candidates, while the chloro and nitro substituents serve as versatile handles for synthetic manipulation.[1] This guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal intermediate, offering both mechanistic insights and practical, field-proven protocols.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene | N/A |

| CAS Number | 353-44-6 | [2][3] |

| Molecular Formula | C₇H₃ClF₃NO₃ | N/A |

| Molecular Weight | 241.55 g/mol | [4] |

The Strategic Importance of Functional Group Arrangement

The utility of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene as an intermediate stems directly from the electronic interplay of its substituents on the aromatic ring.

-

The Nitro Group (NO₂): Positioned ortho to the chlorine atom, the nitro group is a powerful electron-withdrawing group. This electronic pull is critical as it significantly activates the chlorine atom for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[5][6][7]

-

The Chlorine Atom (Cl): Serves as an excellent leaving group in SNAr reactions, allowing for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates.

-

The Trifluoromethoxy Group (OCF₃): Located para to the nitro group, this substituent further enhances the electrophilicity of the ring. More importantly, it is a highly sought-after moiety in medicinal chemistry for its ability to improve a drug molecule's pharmacokinetic profile.

This specific arrangement of functional groups makes the compound a branching point for the synthesis of diverse molecular scaffolds, particularly in the agrochemical and pharmaceutical industries.[4]

Core Synthetic Pathways and Mechanisms

The primary transformations involving 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene are nucleophilic aromatic substitution at the chloro position and reduction of the nitro group. These two reaction types can be performed in either order, providing strategic flexibility in synthetic design.

Experimental Protocol: Synthesis of a Diphenyl Ether Herbicide Precursor

This protocol describes a typical SNAr reaction to form a diaryl ether, a common structural motif in agrochemicals like Oxyfluorfen. [8]

-

Reagents & Setup:

-

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene (1.0 eq)

-

3-Hydroxy-4-nitrophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

-

Dimethylformamide (DMF), anhydrous

-

A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

-

Procedure:

-

To the flask, add 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene, 3-Hydroxy-4-nitrophenol, and K₂CO₃.

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Purge the system with nitrogen for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water, which will precipitate the product.

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine (aniline derivative) is another cornerstone transformation. This opens up a vast array of subsequent chemical reactions, including diazotization, acylation, and reductive amination.

Causality in Reagent Selection: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation (H₂/Pd/C): This is a very clean and efficient method. However, it is not chemoselective and will also reduce other functionalities like alkenes, alkynes, and can cause dehalogenation (though less common with aryl chlorides). [9]* Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These methods are often preferred for their chemoselectivity. [9][10][11]They are robust, cost-effective, and will typically not reduce other common functional groups, leaving the chloro and trifluoromethoxy groups intact. [9][12]

Experimental Protocol: Chemoselective Nitro Reduction with Iron

This protocol describes the reduction of the nitro group to an amine using iron in an acidic medium.

-

Reagents & Setup:

-

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene (1.0 eq)

-

Iron powder (Fe, 5.0 eq)

-

Concentrated Hydrochloric Acid (HCl, 0.5 eq)

-

Ethanol and Water (e.g., 4:1 mixture)

-

A round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

-

Procedure:

-

Suspend the 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene and iron powder in the ethanol/water solvent mixture in the flask.

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Add the concentrated HCl dropwise over 15-20 minutes. Causality: The acid serves to activate the iron surface and acts as a proton source for the reduction. The reaction is often exothermic.

-

Maintain the reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

-

Work-up & Purification:

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove the iron salts and excess iron. Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Add water and basify the aqueous solution with a base (e.g., NaOH or Na₂CO₃) to a pH of 9-10 to deprotonate the anilinium salt and precipitate the free amine.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

-

Applications in Agrochemical and Pharmaceutical Synthesis

The derivatives of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene are key components in a range of commercial products.

-

Herbicides: As demonstrated in the protocol, it is a precursor to diphenyl ether herbicides. The resulting molecules act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll synthesis.

-

Fungicides and Insecticides: The trifluoromethoxy aniline derivatives are used to build more complex heterocyclic systems that exhibit fungicidal or insecticidal activity. [4]* Pharmaceuticals: The aniline derivatives are valuable in drug discovery. The amino group can be acylated or used as a nucleophile to construct molecules with potential therapeutic activities, where the trifluoromethoxy group enhances drug-like properties.

Safety and Handling

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. [13]It may also cause respiratory irritation. [13]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. [14][15][16]* Handling: Handle in a well-ventilated place, preferably a fume hood, to avoid the formation and inhalation of dust or aerosols. [14][15]* Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep the container tightly closed and store locked up. [16][17]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [15][17]

Conclusion

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a powerful and versatile chemical intermediate whose value lies in the strategic placement of its three key functional groups. The ability to selectively perform nucleophilic aromatic substitution or nitro group reduction provides synthetic chemists with a flexible platform for constructing complex molecules. A thorough understanding of the underlying reaction mechanisms and the causality behind protocol choices allows researchers in the pharmaceutical and agrochemical fields to fully exploit the potential of this essential building block, accelerating the development of new and innovative products.

References

- MySkinRecipes. 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene.

- Echemi. 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene Safety Data Sheets.

-

PubChem. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

- Benchchem. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene.

- Sigma-Aldrich. SAFETY DATA SHEET.

- US EPA. Benzene, 2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)- - Substance Details.

- Fisher Scientific. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Matrix Fine Chemicals. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE.

- Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5).

- Carl ROTH. Safety Data Sheet: ≥98,5 %.

- ChemShuttle. 2-chloro-4-nitro-1-(trifluoromethyl)benzene.

-

NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Available from: [Link]

- ChemSynthesis. 2-chloro-1-fluoro-4-nitrobenzene.

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available from: [Link]

-

Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

-

NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

- MySkinRecipes. 4-chloro-2-nitro-1-(trifluoromethyl)benzene.

-

TMP Chem. Reduction of nitro groups on benzene. YouTube. Available from: [Link]

-

StartupYo. How to Start a Para Nitro Chloro Benzene Manufacturing Business. Available from: [Link]

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

-

US EPA. Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)- - Substance Details. Available from: [Link]

-

Chemistry LibreTexts. 16.14: Summary of Reactions. Available from: [Link]

-

Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

-

ACS Publications. Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews. Available from: [Link]

-

Internet Archive. Full text of "The Observatory". Available from: [Link]

-

GLBT Historical Society. samuel steward - docs.glbthistory.org. Available from: [Link]

Sources

- 1. 4-chloro-2-nitro-1-(trifluoromethyl)benzene [myskinrecipes.com]

- 2. Full text of "The Observatory" [archive.org]

- 3. docs.glbthistory.org [docs.glbthistory.org]

- 4. 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 13. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. sigmaaldrich.com [sigmaaldrich.com]

"2-Chloro-1-nitro-4-(trifluoromethoxy)benzene" solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

Introduction

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a halogenated nitroaromatic compound featuring a unique combination of electron-withdrawing groups. Its structural motifs—a chloro group, a nitro group, and a trifluoromethoxy group—impart specific physicochemical properties that are of significant interest in synthetic chemistry. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries where such building blocks are crucial for developing new active ingredients.[1] The presence of these functional groups governs the molecule's reactivity, solubility, and stability, which are critical parameters for its handling, storage, formulation, and integration into synthetic pathways.

This technical guide provides a comprehensive overview of the solubility and stability profile of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene. As specific experimental data for this compound is not extensively documented in public literature, this document synthesizes information from structurally related compounds, established chemical principles, and regulatory guidelines to provide a robust framework for its characterization. We will delve into theoretical assessments and provide detailed, field-proven experimental protocols for determining these crucial properties, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound's basic physicochemical properties is essential before undertaking solubility or stability studies. These parameters, summarized in Table 1, are derived from computational models and chemical databases.

| Property | Value | Source |

| IUPAC Name | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | PubChem[2] |

| CAS Number | 588-09-0 | PubChem[2] |

| Molecular Formula | C₇H₃ClF₃NO₃ | PubChem[2] |

| Molecular Weight | 241.55 g/mol | PubChem[2] |

| Calculated XLogP3 | 3.5 | PubChem[2] |

The high calculated XLogP3 value suggests that the compound is significantly lipophilic, predicting poor solubility in aqueous media and good solubility in non-polar organic solvents.[2][3]

Solubility Profile

Solubility is a critical determinant of a compound's utility, affecting everything from reaction kinetics in a synthetic process to bioavailability in a pharmaceutical context.

Theoretical Solubility Assessment

The molecular structure of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is dominated by a hydrophobic benzene ring substituted with lipophilic groups. The trifluoromethoxy (-OCF₃) and chloro (-Cl) groups, along with the overall aromatic system, contribute to its low affinity for polar solvents like water. While the nitro (-NO₂) group can participate in some polar interactions, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.

Therefore, it is predicted to be:

-

Poorly soluble to practically insoluble in water.

-

Soluble in a range of common organic solvents, particularly those with low to moderate polarity such as dichloromethane, toluene, ethyl acetate, and acetone.[3]

Experimental Protocol: Kinetic Solubility Determination via Shake-Flask Method

To quantitatively determine the solubility, a standardized method such as the shake-flask technique followed by HPLC-UV analysis is recommended. This protocol is designed to be a self-validating system by including calibration standards and quality controls.

Causality of Experimental Choices:

-

Shake-Flask Method: This is a gold-standard equilibrium method that ensures the solvent is fully saturated with the compound, providing a true measure of solubility.

-

HPLC-UV Analysis: This technique offers high sensitivity and specificity for quantifying the concentration of the dissolved analyte, even at low levels, and can separate the parent compound from any potential impurities or early-stage degradants.

-

24-hour Incubation: This duration is typically sufficient to ensure equilibrium is reached between the solid and dissolved states for most organic compounds.

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene at 1 mg/mL in a suitable solvent where it is freely soluble (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Add an excess amount of solid 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene (e.g., 2-5 mg) to a series of vials, each containing 1 mL of the desired test solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, toluene).

-

Ensure enough solid is present so that some remains undissolved at the end of the experiment, confirming saturation.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator set to a consistent agitation speed at a controlled temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for 24 hours.

-

-

Sample Processing:

-

After 24 hours, cease agitation and allow the vials to stand for 1 hour to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples.

-

-

Data Reporting:

-

Calculate the original solubility in the test solvent by multiplying the measured concentration by the dilution factor.

-

Report the results in units such as mg/mL or µg/mL.

-

Visualization: Solubility Determination Workflow

Caption: Workflow for a comprehensive forced degradation study.

Caption: Generalized potential degradation pathways.

Conclusion

This guide establishes a comprehensive framework for characterizing the solubility and stability of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene. Based on its chemical structure, the compound is anticipated to be a lipophilic molecule with poor aqueous solubility but good solubility in common organic solvents. Its stability profile is likely dominated by susceptibility to nitro-group reduction and photodegradation, with relative resistance to oxidation.

The detailed experimental protocols provided herein offer a clear, scientifically-grounded path for researchers to obtain robust quantitative data. Executing these solubility and forced degradation studies is a critical step in the development lifecycle of any new chemical entity, providing essential insights for process optimization, formulation design, and regulatory submission. The resulting data will enable scientists to handle, store, and utilize this valuable synthetic intermediate with confidence and precision.

References

-

Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

de Oliveira, M. A., et al. (2016). Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers. [Link]

-

Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance And Drug Product. Pharmaceutical Online. [Link]

-

May, W. E., Wasik, S. P., & Freeman, D. H. (1978). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. Analytical Chemistry. [Link]

-

Souza, J. A., et al. (2016). Impurities and Forced Degradation Studies: A Review. UNESP Institutional Repository. [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. PubChem Compound Database. [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene. MySkinRecipes. [Link]

-

Solubility of Things. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethyl)benzene. Solubility of Things. [Link]

-

Ju, H., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Clinical Microbiology Reviews. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

Foreword: This document provides an in-depth technical guide for the safe handling, storage, and emergency management of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene and its isomers. As this specific compound is a substituted chloronitrobenzene, its safety profile is synthesized from data on structurally related molecules to establish a robust and cautious operational framework. The principles and protocols outlined herein are designed for researchers, chemists, and drug development professionals who work with this and other potentially hazardous chemical intermediates. The core philosophy of this guide is proactive risk mitigation through a comprehensive understanding of the material's inherent hazards and the implementation of a multi-layered control strategy.

Compound Identification and Hazard Profile

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene belongs to a class of aromatic compounds utilized as intermediates in complex organic synthesis, particularly in the agrochemical and pharmaceutical industries. Its molecular structure, featuring a chlorinated and nitrated benzene ring with a trifluoromethoxy group, suggests a profile of significant physiological activity and requires stringent handling protocols.

The primary hazards are associated with the chloronitrobenzene core, which is known for its toxicity upon ingestion or dermal contact, and its potential for long-term health effects.[1] The trifluoromethoxy group can contribute to respiratory and skin irritation.[2] Therefore, a comprehensive risk assessment must assume the compound is toxic, an irritant, and an environmental hazard.

Table 1: Compound Identification and Physicochemical Properties Note: Properties are based on the closely related isomer 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene and other similar structures where data for the specific title compound is unavailable.

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene | - |

| Related Isomer CAS No. | 588-09-0 (for 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene) | [3] |

| Molecular Formula | C₇H₃ClF₃NO₃ | [3] |

| Molecular Weight | 241.55 g/mol | [3] |

| Appearance | Likely a light yellow solid or liquid | [2][4] |

| Solubility | Expected to be immiscible in water; soluble in organic solvents | [2][4][5] |

GHS Hazard Classification: A Synthesized Profile

Due to the absence of a specific, dedicated Safety Data Sheet (SDS) for this exact isomer, the following Globally Harmonized System (GHS) classification is derived from aggregated data for chloronitrobenzenes and fluorinated aromatic compounds.[5][6] This represents a cautious, protective stance essential for laboratory safety.

Table 2: Anticipated GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H301/H311 | Toxic if swallowed or in contact with skin. | |

| H315 | Causes skin irritation. | [6] | |

| H319 | Causes serious eye irritation. | [6] | |

| H335 | May cause respiratory irritation. | [6] | |

| H351 | Suspected of causing cancer. | [4] | |

| H411 | Toxic to aquatic life with long lasting effects. | ||

| Precautionary Statements | P201 | Obtain special instructions before use. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][6] | |

| P270 | Do not eat, drink or smoke when using this product. | [4] | |

| P273 | Avoid release to the environment. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of water. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P405 | Store locked up. | [2] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

The Logic of Safety: Risk Assessment and the Hierarchy of Controls

Effective chemical safety is not merely about wearing personal protective equipment (PPE); it is a systematic process of risk evaluation and mitigation. The hierarchy of controls provides a framework for implementing the most effective safety measures. The causality is clear: rather than simply protecting the worker from the hazard with PPE, this framework prioritizes removing or reducing the hazard itself.

Sources

- 1. oxfordlabchem.com [oxfordlabchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | C7H3ClF3NO3 | CID 23297211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 5. agr11.com [agr11.com]

- 6. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document elucidates the molecule's distinct electronic landscape, governed by the interplay of three powerful substituents on the aromatic ring: a nitro group, a chloro group, and a trifluoromethoxy group. We will demonstrate that the molecule is profoundly deactivated towards electrophilic aromatic substitution (EAS) but is highly activated for nucleophilic aromatic substitution (SNAr) at a specific site. This dual reactivity profile makes it a versatile, albeit challenging, synthetic building block. Methodologies and mechanistic insights are provided for researchers, chemists, and professionals in drug development to effectively harness the synthetic potential of this compound.

Molecular Structure and Electronic Properties

2-Chloro-1-nitro-4-(trifluoromethoxy)benzene is a polysubstituted aromatic compound whose reactivity is dictated by the cumulative electronic effects of its substituents. Understanding these individual contributions is paramount to predicting its behavior in chemical reactions.

| Property | Value |

| IUPAC Name | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene[2] |

| CAS Number | 588-09-0[2] |

| Molecular Formula | C₇H₃ClF₃NO₃[2] |

| Molecular Weight | 241.55 g/mol [2] |

| Structure |

Analysis of Substituent Electronic Effects:

The benzene ring is decorated with three groups, each exerting significant inductive and/or resonance effects that dramatically alter the electron density of the aromatic system.

-

Nitro Group (-NO₂): This is a potent electron-withdrawing group, operating through both a strong inductive effect (-I) and a powerful resonance-delocalizing (mesomeric) effect (-M).[3][4] The resonance effect withdraws electron density from the ring, creating a significant electron deficiency (partial positive charge) at the ortho and para positions relative to its point of attachment.

-

Trifluoromethoxy Group (-OCF₃): This group is characterized by an exceptionally strong electron-withdrawing inductive effect (-I) owing to the high electronegativity of the three fluorine atoms.[4] While the oxygen atom possesses lone pairs capable of resonance donation (+M), this effect is significantly diminished by the fluorine atoms, making the inductive withdrawal the dominant electronic feature.

-

Chloro Group (-Cl): The chlorine atom is electronegative and exerts an electron-withdrawing inductive effect (-I).[5] However, its lone pairs can participate in resonance, donating electron density back to the ring (+M). Overall, the inductive effect is stronger, making chlorine a deactivating group, yet its resonance capability is crucial for directing incoming electrophiles and stabilizing intermediates.[3][5]